molecular formula C7H6F2O3 B3017222 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid CAS No. 2248395-59-5

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid

Cat. No.: B3017222
CAS No.: 2248395-59-5
M. Wt: 176.119
InChI Key: APPFEPLEVCUVCQ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid is an organic compound that features a furan ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the furan ring. One common method is the difluoromethylation of a furan derivative using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-mediated processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 4-(difluoromethyl)-5-methylfuran-2-methanol .

Scientific Research Applications

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-5-methylfuran-2-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    5-Methylfuran-2-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

Uniqueness

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound for the development of new pharmaceuticals and materials with enhanced properties .

Properties

IUPAC Name

4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O3/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2,6H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPFEPLEVCUVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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